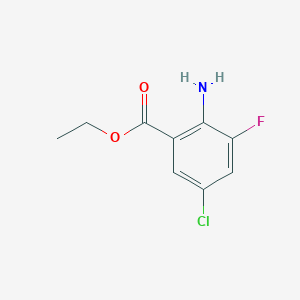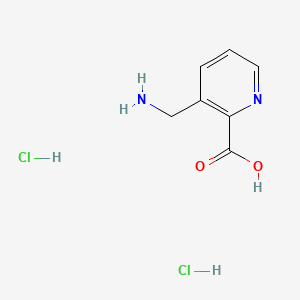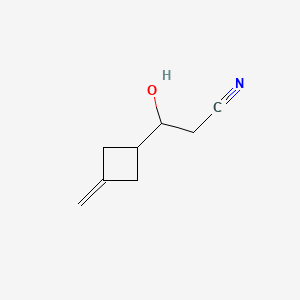
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.2 g/mol. It is a white crystalline solid with a melting point of 98-99°C
Vorbereitungsmethoden
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile can be synthesized from readily available starting materials such as 3-chloro-3-methylidene-cyclobutanone and cyanide salts. The synthesis involves various reaction mechanisms, and the compound can be characterized through several analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray diffraction.
Analyse Chemischer Reaktionen
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has numerous scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic routes. In biology and medicine, it is used for investigating its potential therapeutic effects and understanding its interactions with biological molecules. In industry, it is used for developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile can be compared with other similar compounds, such as 3-hydroxypropanenitrile and 3-hydroxyacrylonitrile . These compounds share similar chemical structures and properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its cyclic ketone structure and the presence of a nitrile group, which gives it distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(5-6)8(10)2-3-9/h7-8,10H,1-2,4-5H2 |
InChI-Schlüssel |
ZRFMWNNXTJHMLW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(C1)C(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


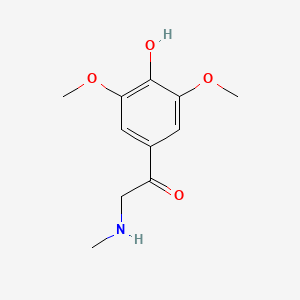
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
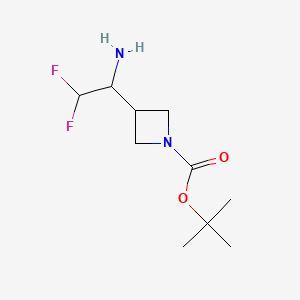


![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)


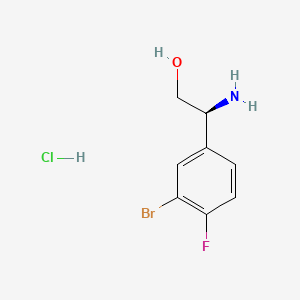
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
